molecular formula C35H52O2 B15191741 gamma-Ergostenol benzoate CAS No. 6034-33-9

gamma-Ergostenol benzoate

Cat. No.: B15191741
CAS No.: 6034-33-9
M. Wt: 504.8 g/mol
InChI Key: SPIBEFSWVXTGGC-UPFYHKDNSA-N
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Description

gamma-Ergostenol benzoate is a sterol derivative with the molecular formula C35H52O2 and a molecular weight of 504.79 g/mol . It is a chemical compound provided for research purposes, characterized as crystals with a melting point of 179°C . As a sterol, this compound is of interest in studies related to lipid chemistry and cell membrane structure. Sterols are amphipathic molecules essential for critical cellular functions in eukaryotes, such as maintaining membrane integrity and fluidity, as well as cell signaling . Researchers may investigate this compound as a standard in analytical chemistry, using techniques like gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of sterol profiles in biological samples . Its benzoate ester form may also be utilized in chemical synthesis or as a probe for studying sterol metabolism. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

6034-33-9

Molecular Formula

C35H52O2

Molecular Weight

504.8 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C35H52O2/c1-23(2)24(3)12-13-25(4)30-16-17-31-29-15-14-27-22-28(37-33(36)26-10-8-7-9-11-26)18-20-34(27,5)32(29)19-21-35(30,31)6/h7-11,15,23-25,27-28,30-32H,12-14,16-22H2,1-6H3/t24-,25+,27-,28-,30+,31-,32-,34-,35+/m0/s1

InChI Key

SPIBEFSWVXTGGC-UPFYHKDNSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Ergostenol benzoate can be synthesized through the esterification of gamma-Ergostenol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to a temperature of around 150°C for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of advanced purification techniques such as recrystallization and chromatography may be employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Gamma-Ergostenol benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Gamma-Ergostenol benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of gamma-Ergostenol benzoate involves its interaction with cellular membranes and enzymes. The compound can integrate into cell membranes, affecting their fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may exert its effects through modulation of sterol biosynthesis and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several benzoate derivatives and related compounds, which can serve as analogs for comparison:

Table 1: Key Properties of Benzoate Derivatives

Compound Key Properties Biological/Chemical Relevance Reference
Ethyl 4-(dimethylamino) benzoate Higher reactivity in resin polymerization; superior physical properties in cements vs. methacrylate analogs Used as a co-initiator in dental resins; less influenced by DPI additives
Rizatriptan benzoate High oral bioavailability (70%); structurally optimized for migraine treatment Pharmacokinetic profile prioritized in drug development
Alkyl benzoates (e.g., methyl, ethyl) Low cytotoxicity; used in cosmetics for emollient properties Vary in toxicity: methyl benzoate (acute oral LD₅₀ = 1.4 g/kg in rats)
(S)-Methyl 4-(1-aminoethyl) benzoate Synthesized via heating with 83% yield; characterized by NMR and mass spectrometry Intermediate in chiral drug synthesis; structural similarity to bioactive molecules

Key Findings :

Reactivity and Applications: Ethyl 4-(dimethylamino) benzoate demonstrates higher polymerization efficiency than methacrylate analogs in resin cements, attributed to its electron-donating dimethylamino group enhancing radical initiation . In contrast, alkyl benzoates (e.g., methyl, ethyl) are non-reactive in cosmetic formulations, prioritizing stability and low irritation .

Bioavailability and Pharmacokinetics :

  • Rizatriptan benzoate’s high oral bioavailability (70%) exceeds typical sterol benzoates, which often face absorption challenges due to hydrophobicity .

Toxicity Profiles: Methyl benzoate exhibits moderate acute toxicity (LD₅₀ = 1.4 g/kg in rats), whereas ethyl and butyl benzoates show lower toxicity, aligning with their use in consumer products . Gamma-Ergostenol benzoate’s toxicity remains uncharacterized in the evidence.

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing gamma-Ergostenol benzoate, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound synthesis typically involves esterification reactions between gamma-ergostenol and benzoic acid derivatives. To optimize purity, employ column chromatography for separation and monitor reaction conditions (e.g., temperature, solvent polarity). Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying structural integrity and purity. Impurities, such as unreacted precursors or byproducts, should be quantified using validated analytical protocols .

Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : NMR (¹H and ¹³C) for structural elucidation; Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups.
  • Chromatography : HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability.
    Cross-referencing results with literature data and using certified reference materials ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s biological activity?

  • Methodological Answer : Contradictions may arise from variations in experimental models, dosage, or analytical methods. Address these by:

  • Conducting systematic reviews to aggregate and critically appraise existing studies (e.g., Cochrane framework).
  • Applying meta-analytical techniques to assess heterogeneity and statistical significance across datasets.
  • Validating findings through dose-response studies and independent replication .

Q. What experimental design considerations are critical for assessing this compound’s biological effects in vivo?

  • Methodological Answer :

  • Variables : Define independent (e.g., dosage, administration route) and dependent variables (e.g., biomarker levels, toxicity endpoints).
  • Controls : Include positive/negative controls and account for confounding factors (e.g., diet, genetic variability).
  • Ethics : Adhere to institutional guidelines for animal/human studies.
  • Reproducibility : Document protocols in detail (e.g., preparation methods, instrumentation settings) and archive raw data for transparency .

Q. How can researchers integrate fragmented literature on this compound into cohesive hypotheses for novel studies?

  • Methodological Answer :

  • Perform a systematic literature review using databases like PubMed and Web of Science, prioritizing peer-reviewed articles.
  • Identify gaps using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses.
  • Use citation management tools (e.g., Zotero) to organize sources and trace methodological trends .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize clinical relevance. Software like R or GraphPad Prism ensures rigor .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when publishing studies on this compound?

  • Methodological Answer :

  • Documentation : Maintain a detailed lab notebook with timestamps, reagent lot numbers, and instrument calibration records.
  • Data Sharing : Deposit raw datasets in repositories like Figshare or Zenodo.
  • Supplementary Materials : Include step-by-step protocols, chromatograms, and spectral data in supporting information files, as recommended by journals like Beilstein Journal of Organic Chemistry .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to toxicity testing of this compound in animal models?

  • Methodological Answer :

  • Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for experimental design and reporting.
  • Obtain approval from institutional ethics committees and adhere to the 3Rs (Replacement, Reduction, Refinement) principles.
  • Reference regulatory frameworks like OECD Test Guidelines for standardized toxicity assays .

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